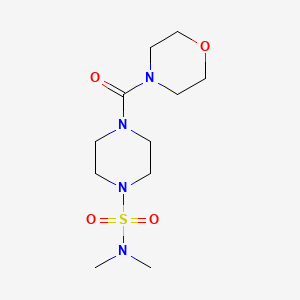![molecular formula C16H17ClN2O B4648201 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide
説明
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide, also known as MPEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor that is widely distributed in the central nervous system. In recent years, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide acts as a selective antagonist of mGluR5, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain. This leads to a decrease in synaptic plasticity and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects in the brain. It reduces the release of glutamate, which can lead to a decrease in excitotoxicity and oxidative stress. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has several advantages as a tool in basic research. It is a potent and selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has some limitations as well. It can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide can have variable effects depending on the experimental conditions and the animal model used.
将来の方向性
There are several future directions for research on 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of research is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. In addition, there is a need for more studies on the safety and toxicity of 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide, particularly in humans. Finally, the use of 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide as a tool in basic research can continue to provide insights into the role of mGluR5 in synaptic plasticity, learning, and memory.
科学的研究の応用
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has also been investigated as a potential treatment for addiction, anxiety, depression, and schizophrenia. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been used as a tool in basic research to study the role of mGluR5 in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
2-chloro-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-19(13-7-3-2-4-8-13)12-11-18-16(20)14-9-5-6-10-15(14)17/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTWLRTUHTZNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)
![5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4648124.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)

![2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4648149.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)
![dimethyl 5-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4648194.png)
![[(2-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4648212.png)

